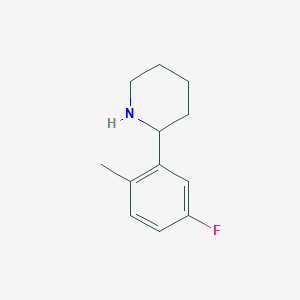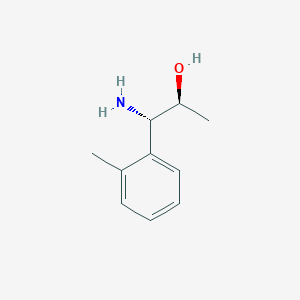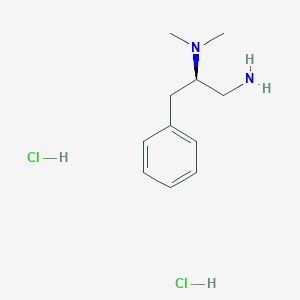![molecular formula C9H10F4N2O B13055192 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13055192.png)
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine is a chemical compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)benzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
Analyse Chemischer Reaktionen
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Wirkmechanismus
The mechanism of action of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine can be compared with other similar compounds, such as:
1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which may result in different chemical and biological properties.
1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine: The presence of a chlorine atom instead of a fluorine atom can influence the reactivity and interactions of the compound.
1-[3-Fluoro-4-(methoxy)phenyl]ethane-1,2-diamine: The replacement of the trifluoromethoxy group with a methoxy group can alter the compound’s properties and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Eigenschaften
Molekularformel |
C9H10F4N2O |
|---|---|
Molekulargewicht |
238.18 g/mol |
IUPAC-Name |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2O/c10-6-3-5(7(15)4-14)1-2-8(6)16-9(11,12)13/h1-3,7H,4,14-15H2 |
InChI-Schlüssel |
LNEOOEDYRYWJCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(CN)N)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


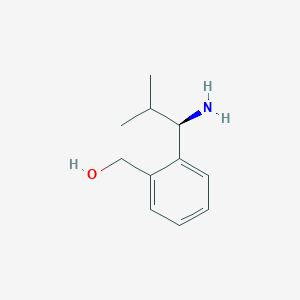
![4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one](/img/structure/B13055114.png)
![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B13055128.png)
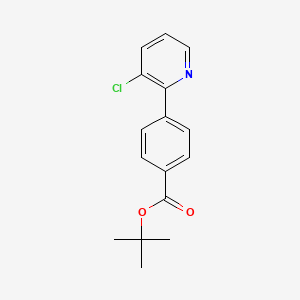

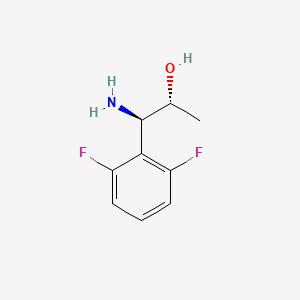

![5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13055169.png)
![6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran](/img/structure/B13055172.png)
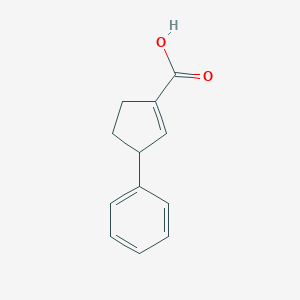
![1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13055174.png)
